3,4-dichloro-N-[2-(propan-2-yl)phenyl]benzamide
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Overview
Description
3,4-DICHLORO-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is a synthetic compound known for its diverse applications in scientific research and industry It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-isopropylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-DICHLORO-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. It acts as an agonist or antagonist at various receptor sites, influencing biochemical pathways. The exact mechanism involves binding to receptors and modulating their activity, leading to physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide (AH-7921): A designer opioid with similar structural features but different pharmacological properties.
3,4-Dichloroisocoumarin: A protease inhibitor with distinct biological activity.
Uniqueness
3,4-DICHLORO-N~1~-(2-ISOPROPYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
Molecular Formula |
C16H15Cl2NO |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)12-5-3-4-6-15(12)19-16(20)11-7-8-13(17)14(18)9-11/h3-10H,1-2H3,(H,19,20) |
InChI Key |
AVXAPWVSYMFZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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